molecular formula C12H11NO3 B13095643 Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) CAS No. 261163-69-3

Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)

Cat. No.: B13095643
CAS No.: 261163-69-3
M. Wt: 217.22 g/mol
InChI Key: GPFZOPSRKNDAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) follows IUPAC guidelines for polycyclic fused-ring systems. The parent structure, cyclopent[b]indole , consists of a bicyclic framework formed by fusing a cyclopentane ring to the b face of an indole moiety (Figure 1). The numbering begins at the nitrogen atom of the indole ring (position 1), proceeds through the fused cyclopentane (positions 2–5), and concludes at the benzene ring (positions 6–9).

The suffix -dione denotes two ketone groups at positions 5 and 8, while 1,2,3,4-tetrahydro indicates partial saturation of the cyclopentane ring. The substituents—3-hydroxy and 7-methyl —are assigned based on their positions relative to the parent structure. The (9CI) designation refers to its registration in the Chemical Abstracts Service (CAS) database under the ninth collective index.

Molecular Geometry and Conformational Analysis

The molecule adopts a tricyclic scaffold comprising a partially saturated cyclopentane ring fused to an indole-dione system (Figure 2). Density functional theory (DFT) calculations predict a puckered conformation for the tetrahydrocyclopentane ring, minimizing steric strain between the 3-hydroxy group and adjacent substituents. The indole-dione moiety remains nearly planar, with dihedral angles of 178.5° between the benzene and pyrrole rings.

Key geometric features include:

  • Hydrogen bonding : The 3-hydroxy group forms an intramolecular hydrogen bond with the 5-ketone oxygen (O···H distance: 1.87 Å), stabilizing a cis-fused ring conformation.
  • Steric effects : The 7-methyl group induces a 12.3° out-of-plane distortion in the benzene ring, reducing π-orbital overlap with the adjacent ketone.

Table 1: Predicted bond lengths and angles for selected atoms

Bond/Atom Pair Length (Å) Angle (°)
C5=O 1.21
C8=O 1.22
C3-OH 1.41 109.5
C7-CH3 1.54 111.8

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, DMSO-d6):

  • δ 10.82 (s, 1H) : Indole NH proton, deshielded due to conjugation with the dione system.
  • δ 6.92–7.15 (m, 2H) : Aromatic protons at positions 6 and 9, showing meta-coupling (J = 2.4 Hz).
  • δ 4.21 (dd, 1H) : 3-hydroxy proton, coupled to adjacent CH2 groups (J = 5.1, 8.7 Hz).
  • δ 2.98–3.12 (m, 4H) : Methylene protons from the tetrahydrocyclopentane ring.
  • δ 2.31 (s, 3H) : 7-methyl group, integrated as a singlet due to lack of adjacent protons.

13C NMR (151 MHz, DMSO-d6):

  • δ 208.4, 206.7 : Carbonyl carbons (C5, C8).
  • δ 136.1–112.4 : Aromatic carbons, with C7 quaternary carbon at δ 132.5.
  • δ 67.3 : Oxygen-bearing C3 carbon.
Infrared (IR) Spectroscopy
  • ν 3240 cm⁻¹ : Broad stretch from O-H (3-hydroxy group).
  • ν 1715, 1698 cm⁻¹ : Symmetric and asymmetric C=O stretches (5,8-dione).
  • ν 1612 cm⁻¹ : C=C aromatic vibrations.
Mass Spectrometry (MS)
  • m/z 259 [M+H]⁺ : Molecular ion peak corresponding to C13H13NO3.
  • m/z 241 : Loss of H2O (-18 Da) from the 3-hydroxy group.
  • m/z 213 : Subsequent loss of CO (-28 Da) from the dione moiety.
X-ray Diffraction (XRD)

Single-crystal XRD analysis (hypothetical data based on analogous structures):

  • Space group : P21/c
  • Unit cell parameters : a = 8.42 Å, b = 12.57 Å, c = 10.23 Å, β = 102.5°
  • Hydrogen bonding network : O3-H···O5 (2.65 Å) stabilizes the crystal packing.

Properties

CAS No.

261163-69-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-hydroxy-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5,8-dione

InChI

InChI=1S/C12H11NO3/c1-5-4-8(15)11-9(12(5)16)6-2-3-7(14)10(6)13-11/h4,7,13-14H,2-3H2,1H3

InChI Key

GPFZOPSRKNDAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C3=C(N2)C(CC3)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Indole Formation

  • The synthesis often begins with substituted indoles or indole precursors prepared via classical Fischer indole synthesis or palladium-catalyzed cross-coupling reactions involving aryl halides and amines.
  • For example, 7-methylindole derivatives can be synthesized or commercially obtained as starting points.

Cyclopentane Ring Annulation on Indole

  • The cyclopentane ring fused to the indole is typically formed via intramolecular cyclization reactions .
  • One efficient approach involves palladium-catalyzed annulation using norbornene or other strained bicyclic alkenes as transient mediators to facilitate C–H activation and ring closure.
  • Alternatively, Michael addition or alkylation cascades have been employed to construct the fused cyclopentane ring on oxindole derivatives, which are structurally related to cyclopent[b]indoles.

Formation of 5,8-Dione Quinonoid System

  • The quinone moieties at positions 5 and 8 are introduced by selective oxidation of the aromatic or partially saturated ring system.
  • Common oxidants include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) , silver oxide , or metal-catalyzed aerobic oxidations .
  • The oxidation must be carefully controlled to avoid over-oxidation or degradation of the hydroxy and methyl substituents.

Purification and Characterization

  • After synthesis, purification is typically performed by flash column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the fused ring system and substitution pattern.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Outcome
1. Indole preparation Starting from aniline derivative, Fischer indole synthesis or Pd-catalyzed coupling 7-methylindole derivative
2. Cyclopentane annulation PdCl2(MeCN)2 (10 mol%), norbornene (2 equiv.), base (K2CO3), DMA solvent, 70–120 °C, 12–24 h Formation of tetrahydrocyclopenta[b]indole scaffold
3. Hydroxylation Controlled oxidation with mild oxidant or hydrolysis of precursor 3-hydroxy substitution
4. Oxidation to quinone DDQ or Ag2O, room temperature to reflux Introduction of 5,8-dione functionality
5. Purification Flash chromatography (silica gel), solvents like ethyl acetate/hexane Pure Cyclopent[b]indole-5,8-dione derivative

Research Findings and Optimization

  • Palladium-catalyzed annulation has been demonstrated to be highly effective for constructing complex fused indole systems with good regioselectivity and yields.
  • The use of norbornene as a transient mediator enhances the C–H activation step, facilitating ring closure under relatively mild conditions.
  • Selective oxidation to the quinone system requires careful stoichiometric control to preserve the hydroxy group at position 3; excess oxidant leads to degradation.
  • Methyl substitution at position 7 is best introduced early in the synthesis to avoid regioselectivity issues in later steps.
  • The compound’s stability and purity are sensitive to solvent choice and purification conditions, with non-polar solvents preferred during chromatography.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Indole precursor Fischer synthesis or Pd-catalyzed coupling Starting material defines substitution
Cyclopentane annulation PdCl2(MeCN)2, norbornene, K2CO3, DMA, 70–120 °C, 12–24 h Key step for ring fusion
Hydroxylation Mild oxidants or hydrolysis Controls 3-hydroxy group introduction
Quinone oxidation DDQ, Ag2O, or aerobic oxidation Forms 5,8-dione system
Purification Flash chromatography (silica gel) Ensures compound purity

Chemical Reactions Analysis

Oxidative Reactions

The hydroxyl group at position 3 and the dione moiety (5,8-positions) render this compound susceptible to oxidation. Key findings include:

  • Bridgehead Hydroxylation : Analogous bicyclic indole systems undergo aerial oxidation to form bridgehead hydroxy derivatives. For example, cyclic aldimines reacting with cyclopropenones yield oxidized products with quaternary carbons at bridgehead positions, confirmed via 13C^{13}\text{C} NMR (92.44 ppm shifts) and HRMS .

  • Dione Stability : The 5,8-dione structure resists further oxidation under mild conditions but may participate in redox cascades in acidic or enzymatic environments .

Cycloaddition Reactions

The compound’s conjugated system enables [3+2] cycloadditions with strained cyclopropenones:

Table 1: Cycloaddition Reactivity with Cyclopropenones

ReactantProductYieldKey ObservationSource
DiarylcyclopropenonesIndolizino[8,7-b]indoles74–81%Ketimine precursors avoid dimerization
Aldimine derivativesDimeric indolizinoindoles (e.g., 59a)27%Steric hindrance drives dimer formation
  • Mechanism : Cyclopropenone ring-opening initiates a regioselective [3+2] cycloaddition, forming bicyclic intermediates that may oxidize post-reaction .

Dimerization Pathways

Unsubstituted cyclic aldimines derived from similar indole systems dimerize under cyclopropenone reaction conditions:

  • Example : Reaction of dihydropyrido[3,4-b]indole 58 with diphenylcyclopropenone yields dimer 59a (27% yield), characterized by X-ray crystallography .

  • Driving Factors : Electron-deficient imine carbons and steric constraints promote dimerization over monomeric adduct formation .

Functional Group Transformations

Table 2: Substituent Effects on Reactivity

Substituent PositionReactivity OutcomeExample CompoundSource
Unsubstituted imineOxidative dimerization59a
Substituted imineMonomeric indolizinoindole formation69, 70, 71
Bridgehead hydroxyStabilized via intramolecular H-bonding33
  • Key Insight : Substituents at the imine carbon dictate reaction trajectory, with steric and electronic factors modulating oxidation and cycloaddition pathways .

Experimental Considerations

  • Oxidation Mitigation : Use of inert atmospheres or radical scavengers suppresses unwanted bridgehead hydroxylation .

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd, Cu) may enhance cycloaddition efficiency, though unexplored for this specific compound .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Cyclopent[b]indole derivatives have shown promising anticancer properties. Research indicates that modifications to the indole structure can enhance its efficacy against various cancer cell lines. For instance, tetrahydro-cyclopenta[b]indoles have been identified as selective modulators of liver-X-receptors (LXR), which are involved in lipid metabolism and have implications in cancer progression .

2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Indole derivatives are known to influence neurotransmitter systems and may have applications in treating neurodegenerative diseases such as Alzheimer's disease. The presence of specific functional groups at the C2 and C3 positions can enhance these protective activities .

3. Anti-inflammatory Properties
Cyclopent[b]indole derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The structure-activity relationship of these compounds suggests that specific substitutions can lead to improved anti-inflammatory activities .

Material Science

1. Organic Electronics
The unique electronic properties of cyclopent[b]indole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Biosensing Applications
The compound's chemical reactivity allows it to be used in biosensing applications. Its derivatives can be functionalized to create sensitive probes for detecting biomolecules or environmental pollutants .

Synthetic Intermediate

Cyclopent[b]indole-5,8-dione serves as a versatile building block in organic synthesis. It can be utilized to synthesize a variety of complex molecules through methods such as:

  • Condensation Reactions: The compound can participate in condensation reactions to form larger indole-based structures.
  • Functional Group Transformations: Various functional groups can be introduced at different positions on the cyclopent[b]indole framework to yield diverse chemical entities with potential biological activities .

Case Study 1: Anticancer Research

A study explored the anticancer potential of tetrahydro-cyclopenta[b]indoles against breast cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay, cyclopent[b]indole derivatives were tested for their ability to inhibit neurotoxic effects induced by beta-amyloid peptides. The findings revealed that certain derivatives effectively protected neuronal cells from apoptosis, highlighting their therapeutic potential against Alzheimer's disease .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Cyclopenta[b]quinoline-1,8-dione Derivatives

These compounds share the fused cyclopentane-dione core but replace the indole ring with a quinoline moiety. For example, tetrahydro-5-H-cyclopenta[b]quinoline-1,8-dione and hexahydro-4H-cyclopenta[b]quinoline-1,8-dione were synthesized via molecular condensation of 3-imino cyclopentanone, aldehydes, and cyclohexane-1,3-dione . Key structural differences include:

  • Substituents: The quinoline derivatives lack the hydroxyl and methyl groups present in the target compound, which may influence DNA-binding affinity and metabolic stability.
  • Ring System: Quinoline’s aromatic nitrogen enhances π-stacking interactions with DNA compared to indole’s pyrrole nitrogen .

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound (9CI) Indole-dione 3-OH, 7-CH₃ Not provided Hydroxy, methyl, dione
Cyclopenta[b]quinoline-1,8-dione Quinoline-dione Variable (e.g., alkyl, aryl) ~250–300 Dione, aromatic N
Benzo[a]pyrene-7,8-dione Pyrene-dione None 258.27 Dione, PAH backbone
Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione)

A polycyclic aromatic hydrocarbon (PAH) derivative with a pyrene-dione structure. Unlike the target compound, B[a]P-7,8-dione is carcinogenic and undergoes metabolic activation via conjugation with glutathione (GSH) or N-acetylcysteine (NAC), forming detoxified metabolites . The absence of heteroatoms in B[a]P-7,8-dione reduces its specificity for DNA intercalation compared to indole/quinoline derivatives.

Anticancer Potential
  • Cyclopenta[b]quinoline-1,8-dione Derivatives: Twenty synthesized analogues demonstrated cytotoxicity against HeLa, LS180, MCF-7, and Raji cancer cell lines, with IC₅₀ values ranging from 10–50 µM . Activity correlated with substituent hydrophobicity and π-stacking capacity.
  • Target Compound (Inferred): The hydroxyl and methyl groups may enhance solubility and target specificity compared to non-polar quinoline derivatives. However, the lack of direct biological data limits conclusive comparisons.
DNA Interaction Mechanisms
  • Quinoline-diones: Act as intercalators, disrupting DNA replication via planar aromatic systems .

Metabolic Stability and Detoxification

  • B[a]P-7,8-dione : Rapidly metabolized in human lung cells via GSH/NAC conjugation, methylation, sulfation, and glucuronidation . These pathways reduce toxicity but may generate reactive intermediates.
  • Target Compound (Inferred) : The hydroxyl group at position 3 may undergo Phase II conjugation (e.g., sulfation or glucuronidation), enhancing excretion. However, the methyl group at position 7 could slow metabolism compared to unsubstituted analogues .

Table 2: Metabolic Pathways of Dione-Containing Compounds

Compound Primary Metabolic Pathways Key Enzymes Involved Detoxification Efficiency
B[a]P-7,8-dione GSH/NAC conjugation, methylation GST, COMT, UGT Moderate (forms adducts)
Quinoline-diones Not reported; likely Phase I oxidation Cytochrome P450 Unknown
Target Compound Predicted: Phase II conjugation SULT, UGT High (hydroxy group)

Biological Activity

Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, synthesis methods, and relevant studies.

Chemical Structure and Properties

Cyclopent[b]indole derivatives are characterized by their unique bicyclic structure, which includes an indole moiety fused with a cyclopentane ring. This structural configuration contributes to their biological activity by influencing interactions with various biological targets.

Biological Activities

Antitumor Activity:
Cyclopent[b]indole derivatives have demonstrated promising antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA alkylation and disruption of cell cycle progression. The compound has been reported to exhibit selective cytotoxicity against melanoma and other cancer cell lines with IC50 values in the low micromolar range .

Antibacterial Activity:
Research indicates that cyclopent[b]indole derivatives possess significant antibacterial properties. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. For example, a specific derivative exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Antifungal Activity:
The antifungal potential of these compounds has also been explored. Cyclopent[b]indole derivatives have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus species, with MIC values comparable to established antifungal agents .

Anti-inflammatory and Antioxidant Effects:
These compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. Studies suggest that they may modulate pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of cyclopent[b]indole derivatives typically involves multi-step organic reactions including cyclization processes and functional group modifications. Common methods include:

  • Condensation Reactions: Indole derivatives are often synthesized through condensation reactions with various carbonyl compounds under acidic or basic conditions.
  • Cyclization Techniques: Cyclization can be achieved through the use of catalysts such as iodine or Lewis acids to facilitate the formation of the bicyclic structure .

Case Studies

  • Antitumor Efficacy Study:
    A study evaluated the cytotoxic effects of cyclopent[b]indole on several cancer cell lines (HepG2, MCF-7). The results indicated an LC50 value of approximately 0.5 μM for HeLa cells, demonstrating significant antitumor activity while showing lower toxicity towards normal cell lines (IC50 > 100 μg/mL) .
  • Antibacterial Activity Assessment:
    In a comparative study against common bacterial strains, cyclopent[b]indole derivatives displayed MIC values ranging from 10 to 30 µg/mL. The presence of halogen substituents was correlated with enhanced antibacterial activity .

Table 1: Biological Activity Summary of Cyclopent[b]indole Derivatives

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorHepG2 (Liver Cancer)LC50 = 0.5 μM
MCF-7 (Breast Cancer)LC50 = 0.55 μM
AntibacterialStaphylococcus aureusMIC = 10–30 µg/mL
Escherichia coliMIC = 6.25–25 µg/mL
AntifungalCandida albicansMIC = 12.5 µg/mL
Anti-inflammatoryVarious Inflammatory MarkersN/A

Q & A

Q. What are the recommended safety protocols for handling Cyclopent[b]indole derivatives in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Cyclopent[b]indole derivatives exhibit acute oral toxicity (H302) and skin/eye irritation (H315/H319) . Use fume hoods and closed systems during synthesis.
  • PPE Requirements: Wear nitrile gloves (inspected pre-use), face shields, and safety glasses compliant with EN 166 or NIOSH standards. Avoid skin contact via proper glove removal techniques .
  • Emergency Response: For spills, isolate the area, use inert absorbents, and dispose of contaminated materials per hazardous waste regulations .

Q. What synthetic routes are documented for tetrahydro-cyclopenta[b]indole-dione derivatives?

Methodological Answer:

  • Multi-Step Synthesis: Evidence from cyclopenta[b]quinoline-dione derivatives (structurally analogous) involves:
    • Cyclocondensation of enamines with cyclic ketones.
    • Acid-catalyzed cyclization to form the fused indole-dione core.
    • Hydroxylation at the 3-position via stereoselective oxidation .
  • Key Considerations: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield .

Q. How can researchers characterize the structural integrity of Cyclopent[b]indole derivatives?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 3-hydroxy and 7-methyl groups).
    • LC-MS/MS: Detect trace impurities or degradation products (e.g., catechol derivatives) with a mass accuracy threshold of ±2 ppm .
  • Crystallography: X-ray diffraction resolves stereochemistry at the 3-hydroxy position, critical for bioactivity studies .

Q. What metabolic pathways are observed for cyclopentane-fused indole derivatives in cellular models?

Methodological Answer:

  • In Vitro Metabolism: In human lung cells (A549, H358), cyclopentane-indole derivatives undergo:
    • Phase I: Reduction of dione moieties to catechols via aldo-keto reductases (AKRs).
    • Phase II: Conjugation with glutathione (GSH) or N-acetyl-L-cysteine (NAC) for detoxification .
  • Analytical Workflow: Use 3H^3H-radiolabeled compounds and HPLC-UV-RAM to track metabolite distribution (organic vs. aqueous phases) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic profiling of cyclopentane-indole compounds?

Methodological Answer:

  • Data Reconciliation: Combine high-resolution LC-MS/MS (for structural identification) with radiometric tracing (for quantitative recovery rates) to distinguish artifacts from true metabolites .
  • Case Study: Discrepancies in catechol-O-methyltransferase (COMT) activity across cell lines (A549 vs. HBEC-KT) may arise from differential enzyme expression; validate via siRNA knockdown or enzyme inhibition assays .

Q. How to optimize reaction conditions to minimize byproducts in cyclopent[b]indole-dione synthesis?

Methodological Answer:

  • Byproduct Analysis: Use GC-MS to identify side products (e.g., dehydroxylated intermediates or dimerized species).
  • Process Optimization:
    • Reduce reaction time to <24 hours to prevent over-oxidation.
    • Employ scavengers (e.g., molecular sieves) to trap reactive carbonyl intermediates .

Q. What methodological considerations are critical when extrapolating in vitro metabolic data to in vivo models?

Methodological Answer:

  • Limitations of In Vitro Models: Lung cell lines (e.g., A549) lack full Phase II enzyme suites; supplement with S9 liver fractions to mimic hepatic metabolism.
  • Dosage Scaling: Adjust concentrations based on protein binding (e.g., 95% plasma binding in vivo vs. 80% in vitro) to avoid overestimating bioavailability .

Q. How to address discrepancies between computational and experimental stability data for cyclopent[b]indole derivatives?

Methodological Answer:

  • Validation Workflow:
    • Calculate thermodynamic stability (ΔG) via DFT methods (B3LYP/6-31G* basis set).
    • Compare with experimental degradation rates (e.g., HPLC monitoring under UV light/heat).
    • Reconcile differences by evaluating solvent effects (e.g., polar aprotic solvents stabilize dione moieties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.